

# Health and Safety Profile of 2-(N-Methylanilino)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: **2-(N-Methylanilino)ethanol**

Cat. No.: **B147263**

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December 21, 2025

This technical guide provides a comprehensive overview of the available health and safety information for **2-(N-Methylanilino)ethanol** (CAS No. 93-90-3). The information herein is intended to support safe handling, risk assessment, and further toxicological investigation of this compound. Due to a scarcity of detailed experimental studies specifically on **2-(N-Methylanilino)ethanol**, this guide also incorporates data on structurally related substituted anilines to infer potential toxicological mechanisms. All quantitative data is presented in structured tables, and generalized experimental protocols based on standard guidelines are provided for key toxicological endpoints.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for assessing its potential hazards and determining appropriate handling procedures.

| Property                              | Value  | Reference                               |
|---------------------------------------|--|---|
| Molecular Formula                     | C9H13NO  | <a href="#">[1]</a>                     |
| Molecular Weight                      | 151.21 g/mol   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance                            | Light yellow oily transparent liquid                       | <a href="#">[1]</a>                     |
| Density                               | 1.06 g/mL at 25 °C   | <a href="#">[1]</a>                     |
| Boiling Point                         | 229 °C   | <a href="#">[1]</a>                     |
| Flash Point                           | >230°F (>110°C)  | <a href="#">[1]</a>                     |
| Vapor Pressure                        | 0.00559 mmHg at 25°C                                       | <a href="#">[1]</a>                     |
| Solubility                            | Slightly soluble in water;<br>soluble in ethanol and ether | <a href="#">[1]</a>                     |
| Refractive Index (n <sub>20</sub> /D) | 1.573  | <a href="#">[1]</a>                     |

## Toxicological Data

The available toxicological data for **2-(N-Methylanilino)ethanol** primarily indicates acute toxicity upon ingestion and irritant properties.

### Acute Toxicity

| Endpoint                            | Value      | Species | Route | Reference           |
|-------------------------------------|------------|---------|-------|---------------------|
| LD <sub>50</sub> (Lethal Dose, 50%) | 2830 mg/kg | Rat     | Oral  | <a href="#">[3]</a> |

Details of the toxic effects beyond the lethal dose were not reported in the available literature.

## Hazard Classifications

Globally Harmonized System (GHS) classifications provide a standardized assessment of the hazards associated with a chemical.[\[2\]](#)

| Hazard Class  | Category | Hazard Statement                       |
|---|----------|--|
| Skin Corrosion/Irritation   | 2        | H315: Causes skin irritation           |
| Serious Eye Damage/Eye Irritation   | 2        | H319: Causes serious eye irritation    |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3        | H335: May cause respiratory irritation |

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **2-(N-Methylanilino)ethanol** are not readily available in the public domain. Therefore, the following are generalized protocols based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the identified hazards.

### Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to achieve a statistically robust estimate of the LD50.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
- **Housing and Acclimatization:** Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.
- **Fasting:** Animals are fasted (food, but not water, is withheld) for a defined period before administration of the test substance.
- **Dose Administration:** A single animal is dosed with the test substance via gavage. The starting dose is selected based on available information, or a default value is used.
- **Observation:** The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

- Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued until the stopping criteria are met.
- Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

## In Vivo Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application of the Test Substance: A small amount (e.g., 0.5 mL for a liquid) of the undiluted test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.
- Exposure: The exposure period is typically 4 hours.
- Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., the Draize scale).
- Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema exceed a certain threshold.

## In Vivo Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- Test Animals: Healthy, young adult albino rabbits are used.

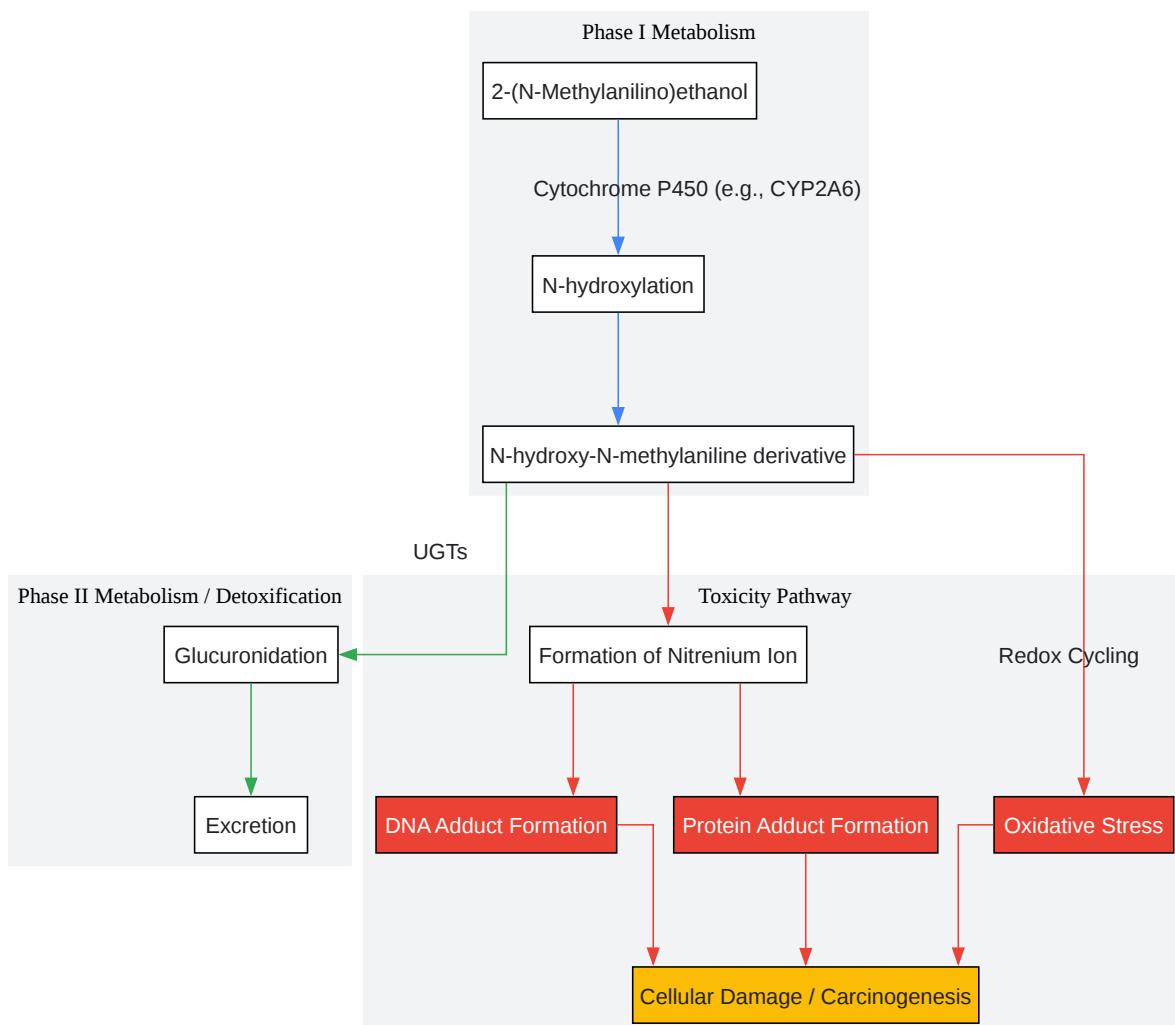
- Application of the Test Substance: A small amount (e.g., 0.1 mL for a liquid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Scoring: The ocular reactions are scored according to a standardized scale.
- Reversibility: The reversibility of any observed effects is also assessed.
- Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

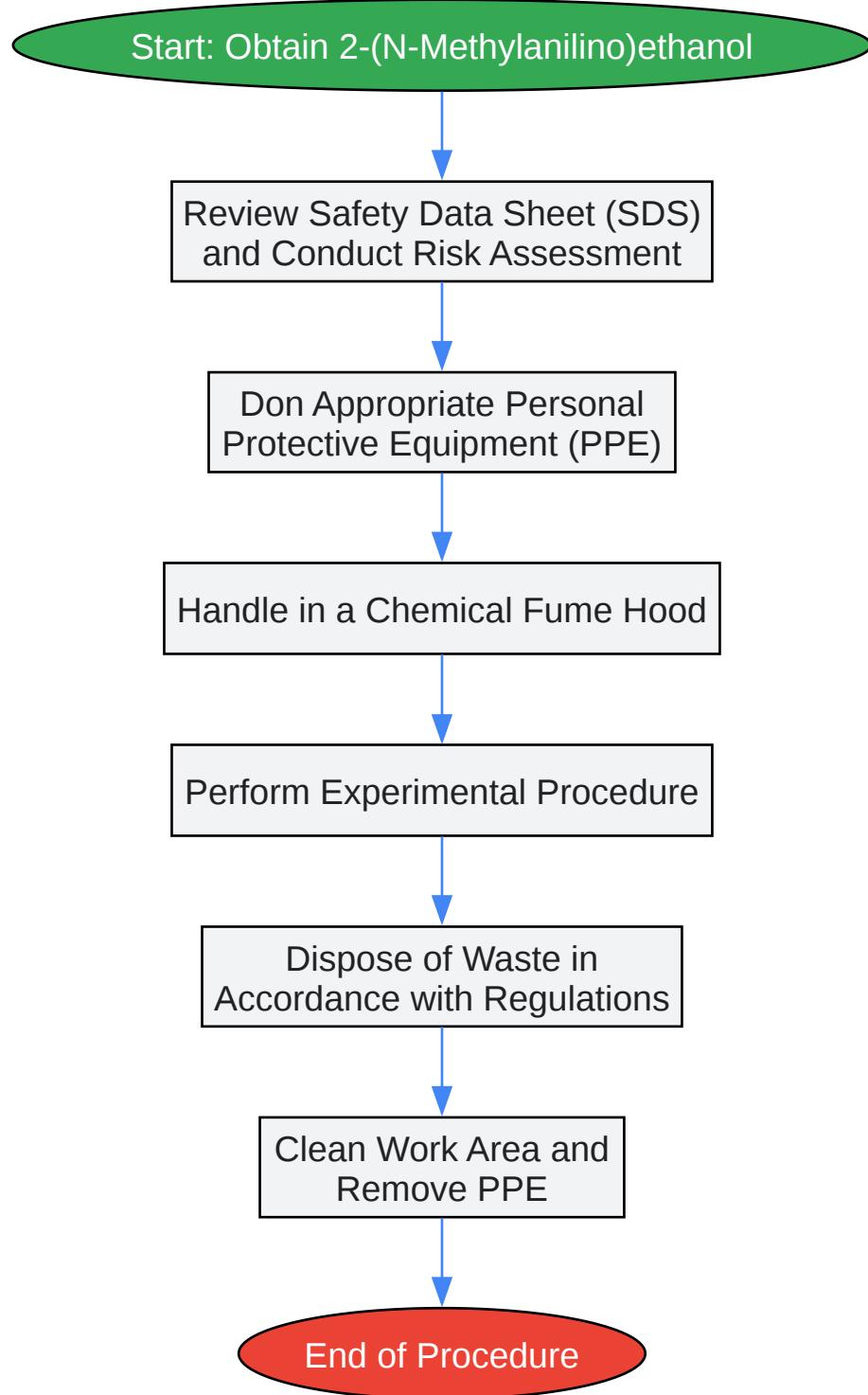
## Mechanistic Insights and Signaling Pathways

While specific studies on the signaling pathways affected by **2-(N-Methylanilino)ethanol** are not available, the broader class of substituted anilines offers insights into potential mechanisms of toxicity.

## Proposed Metabolic Activation and Toxicity Pathway

The toxicity of many aniline derivatives is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that can cause cellular damage.





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